Cas no 881041-19-6 (2-Methyl-1-(2-pyrrolidinylmethyl)piperidine)

2-Methyl-1-(2-pyrrolidinylmethyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-1-(2-pyrrolidinylmethyl)piperidine
- CS-0330688
- AKOS022060589
- DB-192899
- AKOS000257280
- 2-methyl-1-(pyrrolidin-2-ylmethyl)piperidine
- 881041-19-6
- STK893808
-
- インチ: InChI=1S/C11H22N2/c1-10-5-2-3-8-13(10)9-11-6-4-7-12-11/h10-12H,2-9H2,1H3
- InChIKey: PTXZNJRXJUNLBS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 182.178298710Da
- どういたいしつりょう: 182.178298710Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 15.3Ų
2-Methyl-1-(2-pyrrolidinylmethyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M223713-50mg |
2-Methyl-1-(2-pyrrolidinylmethyl)piperidine |
881041-19-6 | 50mg |
$ 115.00 | 2022-06-04 | ||
Apollo Scientific | OR902998-1g |
2-Methyl-1-(2-pyrrolidinylmethyl)piperidine |
881041-19-6 | 95% | 1g |
£240.00 | 2023-09-02 | |
TRC | M223713-100mg |
2-Methyl-1-(2-pyrrolidinylmethyl)piperidine |
881041-19-6 | 100mg |
$ 185.00 | 2022-06-04 | ||
TRC | M223713-10mg |
2-Methyl-1-(2-pyrrolidinylmethyl)piperidine |
881041-19-6 | 10mg |
$ 50.00 | 2022-06-04 |
2-Methyl-1-(2-pyrrolidinylmethyl)piperidine 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
2-Methyl-1-(2-pyrrolidinylmethyl)piperidineに関する追加情報
Recent Advances in the Study of 2-Methyl-1-(2-pyrrolidinylmethyl)piperidine (CAS: 881041-19-6)
The compound 2-Methyl-1-(2-pyrrolidinylmethyl)piperidine (CAS: 881041-19-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanisms of action, and potential as a lead compound in drug development.
One of the key areas of interest is the compound's interaction with neurotransmitter receptors. Preliminary findings suggest that 2-Methyl-1-(2-pyrrolidinylmethyl)piperidine exhibits high affinity for certain subtypes of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive functions and neurodegenerative diseases. Researchers have employed advanced computational modeling and in vitro assays to map its binding sites and evaluate its selectivity profile.
In addition to its receptor interactions, recent investigations have explored the compound's metabolic stability and pharmacokinetic properties. Studies utilizing high-performance liquid chromatography (HPLC) and mass spectrometry have provided insights into its metabolic pathways, revealing favorable stability under physiological conditions. These findings are critical for assessing its potential as a drug candidate.
Another noteworthy development is the synthesis of derivatives of 2-Methyl-1-(2-pyrrolidinylmethyl)piperidine, aimed at optimizing its pharmacological profile. Structure-activity relationship (SAR) studies have identified specific modifications that enhance its potency and reduce off-target effects. These derivatives are currently under evaluation in preclinical models of neurological disorders.
Furthermore, the compound's potential applications extend beyond neurology. Recent reports highlight its antimicrobial properties, with in vitro studies demonstrating efficacy against a range of bacterial and fungal pathogens. This broadens its therapeutic scope and underscores its versatility as a chemical scaffold.
In conclusion, the ongoing research on 2-Methyl-1-(2-pyrrolidinylmethyl)piperidine (CAS: 881041-19-6) underscores its multifaceted potential in drug discovery. Its unique pharmacological properties, coupled with its structural adaptability, make it a promising candidate for further development. Future studies are expected to delve deeper into its therapeutic applications and explore its clinical potential.
881041-19-6 (2-Methyl-1-(2-pyrrolidinylmethyl)piperidine) 関連製品
- 1465401-98-2(N-(4-Cyanotetrahydro-2H-pyran-4-yl)-2-[2-(1-methylethyl)phenoxy]butanamide)
- 2680689-71-6(benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-2-yl}carbamate)
- 1824084-44-7(4-Chloro-1H-imidazole-2-carboxylic acid)
- 2097993-21-8(4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)cyclohexane-1-carboxylic acid)
- 1212901-05-7(5-((2S)pyrrolidin-2-yl)-2-(trifluoromethyl)pyridine)
- 921803-73-8(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-(pyrrolidine-1-sulfonyl)benzamide)
- 56286-83-0(2-(trifluoromethyl)furan)
- 1019767-63-5(4-(benzyloxy)-3-bromopyridine)
- 2229093-07-4(1,1,1-Trifluoro-3-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine)
- 444185-14-2((2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide)




